Cas no 4919-10-2 (7-methyl-[1,2,4]triazolo[4,3-a]pyridine)
7-methyl-[1,2,4]triazolo[4,3-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 7-methyl-[1,2,4]triazolo[4,3-a]pyridine
- SureCN12093722
- AC1Q4YIE
- NSC70722
- AR-1H3710
- 7-Methyl-s-triazolo<
- 4,3-a>
- pyridin
- 7-Methyl[1,2,4]triazolo[4,3-a]pyridine
- AC1L5IJZ
- CTK4J1142
- NCIOpen2_000486
- SureCN12093722; AC1Q4YIE; NSC70722; AR-1H3710; 7-Methyl-s-triazolo< 4,3-a> pyridin; 7-Methyl[1,2,4]triazolo[4,3-a]pyridine; AC1L5IJZ; CTK4J1142; NCIOpen2_000486;
- MFCD09994419
- 7-Methyl[1,2,4]triazolo[4,3-a]pyridine #
- SCHEMBL12093722
- D74513
- AKOS006312934
- SY355523
- NSKBIOGKGMWUQC-UHFFFAOYSA-N
- CS-0084373
- 4919-10-2
- DTXSID10290738
- NSC-70722
- 7-Methyl-1,2,4-triazolo[4,3-a]pyridine
- s-Triazolo[4,3-a]pyridine, 7-methyl-
-
- Inchi: 1S/C7H7N3/c1-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3
- InChI Key: NSKBIOGKGMWUQC-UHFFFAOYSA-N
- SMILES: N12C=NN=C1C=C(C)C=C2
Computed Properties
- Exact Mass: 133.063997236g/mol
- Monoisotopic Mass: 133.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 30.2Ų
7-methyl-[1,2,4]triazolo[4,3-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338398-1g |
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine |
4919-10-2 | 95%+ | 1g |
$1688 | 2021-08-18 | |
| Chemenu | CM338398-1g |
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine |
4919-10-2 | 95%+ | 1g |
$1038 | 2023-01-09 |
7-methyl-[1,2,4]triazolo[4,3-a]pyridine Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Recent Advances in the Study of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 4919-10-2) and Its Applications in Chemical Biology and Medicine
The compound 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 4919-10-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies focusing on the synthesis, biological activity, and mechanistic insights of this heterocyclic compound, which belongs to the triazolopyridine class.
Recent literature highlights the role of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine as a key scaffold in drug discovery. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a selective inhibitor of phosphodiesterase 4 (PDE4), a target implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. The compound exhibited high binding affinity (IC50 = 12 nM) and improved metabolic stability compared to earlier analogs, making it a promising candidate for further preclinical development.
Another significant advancement was reported in ACS Chemical Biology (2024), where researchers explored the compound's interaction with GABAA receptors. Through a combination of molecular docking and electrophysiological assays, the study revealed that 7-methyl-[1,2,4]triazolo[4,3-a]pyridine acts as a positive allosteric modulator at specific receptor subtypes, suggesting potential applications in neurological disorders such as anxiety and epilepsy. The structural modifications at the 7-methyl position were found to critically influence receptor selectivity.
From a synthetic chemistry perspective, a novel green chemistry approach for the production of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine was developed and published in Organic Process Research & Development (2023). The new method utilizes microwave-assisted synthesis with a 78% yield improvement over traditional routes, while significantly reducing hazardous waste generation. This advancement addresses key challenges in scaling up production for pharmaceutical applications.
Emerging research also indicates potential anticancer properties of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives. A 2024 study in European Journal of Medicinal Chemistry demonstrated that specific analogs exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with nanomolar potency in various cancer cell lines. Structure-activity relationship (SAR) analysis revealed that the methylation pattern significantly affects both potency and selectivity profiles.
In conclusion, recent studies on 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 4919-10-2) highlight its growing importance as a privileged structure in medicinal chemistry. The compound's diverse biological activities, coupled with advances in synthetic methodologies, position it as a valuable scaffold for developing novel therapeutics across multiple disease areas. Future research directions may focus on optimizing pharmacokinetic properties and exploring combination therapies with existing drugs.
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